

Synthesis of novel PTPN2/PTPN1 inhibitors using azepane derivatives

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Compound of Interest

Compound Name: *4,4-Difluoroazepane hydrochloride*

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An In-Depth Guide to the Synthesis and Evaluation of Novel Azepane-Based PTPN2/PTPN1 Inhibitors

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel dual inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1) utilizing an azepane scaffold. This guide emphasizes the scientific rationale behind the strategic choices in inhibitor design and provides detailed, field-tested protocols for synthesis and biological characterization.

Introduction: The Rationale for Dual PTPN2/PTPN1 Inhibition

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases. PTPN1 (also known as PTP1B) and PTPN2 (also known as TC-PTP) are two closely related PTPs that have emerged as high-value therapeutic targets.^[1]

- PTPN1 is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a validated strategy for treating type 2 diabetes and obesity.^{[2][3]}
- PTPN2 acts as a crucial brake on inflammatory signaling, particularly the JAK/STAT pathway, in response to cytokines like interferon-gamma (IFN- γ).^{[4][5]} It is also a major negative

regulator of T-cell receptor (TCR) signaling.[\[6\]](#)

The inhibition of PTPN2 has significant implications for cancer immunotherapy. By blocking PTPN2, T-cell activation and effector functions are enhanced, and tumor cells can become more sensitive to IFN- γ , improving anti-tumor immunity.[\[7\]](#)[\[8\]](#)

A compelling strategy is the dual inhibition of both PTPN1 and PTPN2. The catalytic domains of these two enzymes share a high degree of sequence homology, making the design of specific single-target inhibitors challenging.[\[2\]](#)[\[8\]](#) However, this homology can be exploited. Studies have shown that combined inhibition of PTPN1 and PTPN2 produces a synergistic enhancement of T-cell effector functions, suggesting that dual inhibitors may be more potent immunotherapeutic agents than selective inhibitors of either phosphatase alone.[\[9\]](#)[\[10\]](#)[\[11\]](#) A small molecule inhibitor, ABBV-CLS-484, which targets both PTPN1 and PTPN2, is currently in clinical trials for solid tumors, validating this therapeutic approach.[\[11\]](#)[\[12\]](#)

The Azepane Scaffold: A Privileged Structure for PTPN1/PTPN2 Inhibitors

The choice of a chemical scaffold is paramount in modern drug discovery. While many inhibitor campaigns have focused on traditional aromatic systems, saturated heterocycles offer significant advantages. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a "privileged scaffold" found in numerous natural products and FDA-approved drugs.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Why Azepane?

- Three-Dimensionality: The non-planar, flexible nature of the azepane ring allows for the exploration of three-dimensional chemical space, which is often crucial for achieving high-affinity binding to the complex topography of an enzyme's active site.[\[16\]](#)[\[17\]](#)
- Improved Physicochemical Properties: Moving away from flat, aromatic structures can lead to compounds with better solubility, metabolic stability, and overall pharmacokinetic profiles, key challenges in developing PTP inhibitors.[\[18\]](#)
- Synthetic Tractability: Modern synthetic methods provide robust and versatile routes to functionalized azepane derivatives, allowing for systematic exploration of structure-activity

relationships (SAR).[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

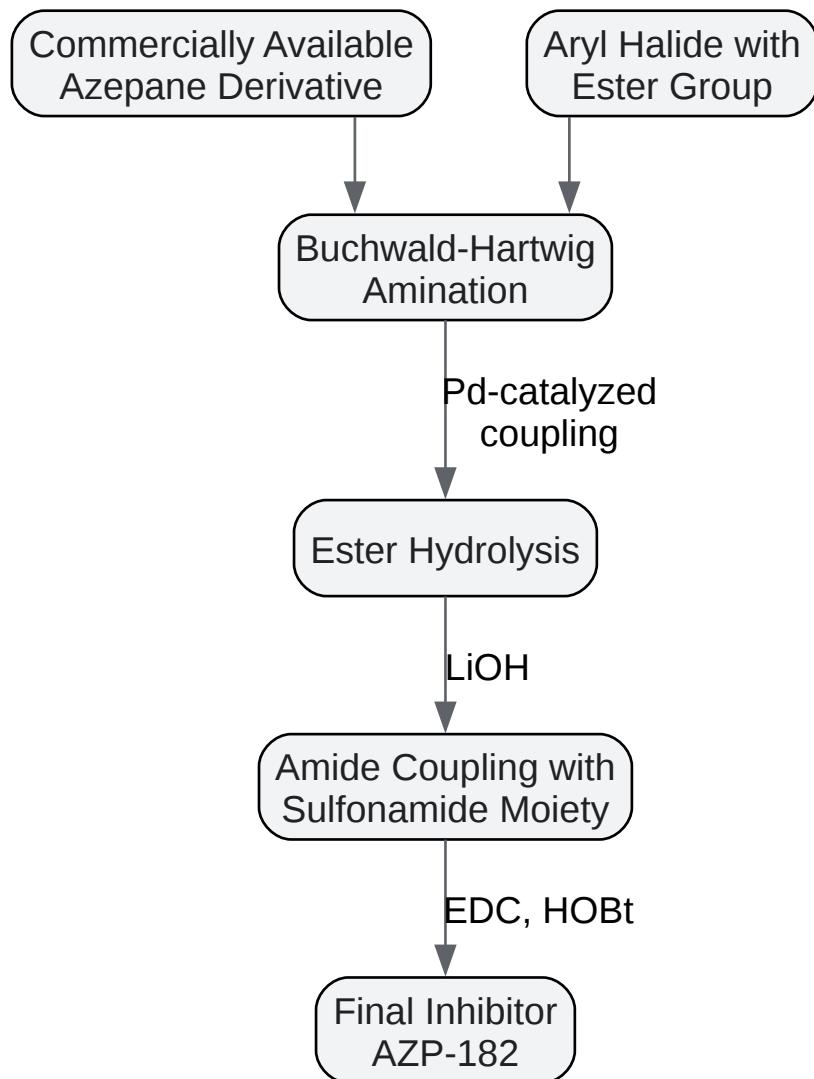
Our strategy involves using the azepane core to correctly orient functional groups that will interact with the highly polar active site of PTPN1/PTPN2, aiming for potent and selective dual inhibition.

Synthetic Strategy and Protocols

The following section outlines a representative synthetic route for a novel azepane-based PTPN1/PTPN2 inhibitor, designated AZP-182. The design incorporates a difluorophenylacetic acid moiety, known to mimic the phosphotyrosine substrate, and a sulfonamide group to engage with residues in the active site.

Overall Synthetic Workflow

The synthesis is designed as a multi-step sequence starting from commercially available materials. Key steps include a Buchwald-Hartwig amination to construct the core structure, followed by functional group manipulations to install the key binding motifs.



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Caption: High-level workflow for the synthesis of the target inhibitor AZP-182.

Detailed Protocol: Synthesis of (1-(4-cyanophenyl)azepan-4-yl)methanamine (Intermediate 2)

This protocol details the synthesis of a key building block.

Materials:

- tert-butyl (azepan-4-yl)methylcarbamate (Intermediate 1)
- 4-fluorobenzonitrile

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Rac-BINAP
- Cesium carbonate (Cs_2CO_3)
- Anhydrous Toluene
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc), Hexanes

Procedure:

- Buchwald-Hartwig Amination:
 - To an oven-dried flask under an argon atmosphere, add tert-butyl (azepan-4-yl)methylcarbamate (1.0 eq), 4-fluorobenzonitrile (1.1 eq), Cs_2CO_3 (2.0 eq), $\text{Pd}(\text{OAc})_2$ (0.05 eq), and rac-BINAP (0.10 eq).
 - Add anhydrous toluene via syringe.
 - Degas the mixture by bubbling argon through it for 15 minutes.
 - Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.
 - Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

- Concentrate the filtrate under reduced pressure. Purify the residue by silica gel chromatography (EtOAc/Hexanes gradient) to yield the Boc-protected intermediate.
- Boc Deprotection:
 - Dissolve the purified Boc-protected intermediate in DCM (0.1 M).
 - Add TFA (10 eq) dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 2 hours.
 - Concentrate the mixture under reduced pressure.
 - Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
 - Wash the organic layer with brine, dry over Na_2SO_4 , filter, and concentrate to yield Intermediate 2. The product is often pure enough for the next step, but can be further purified if necessary.

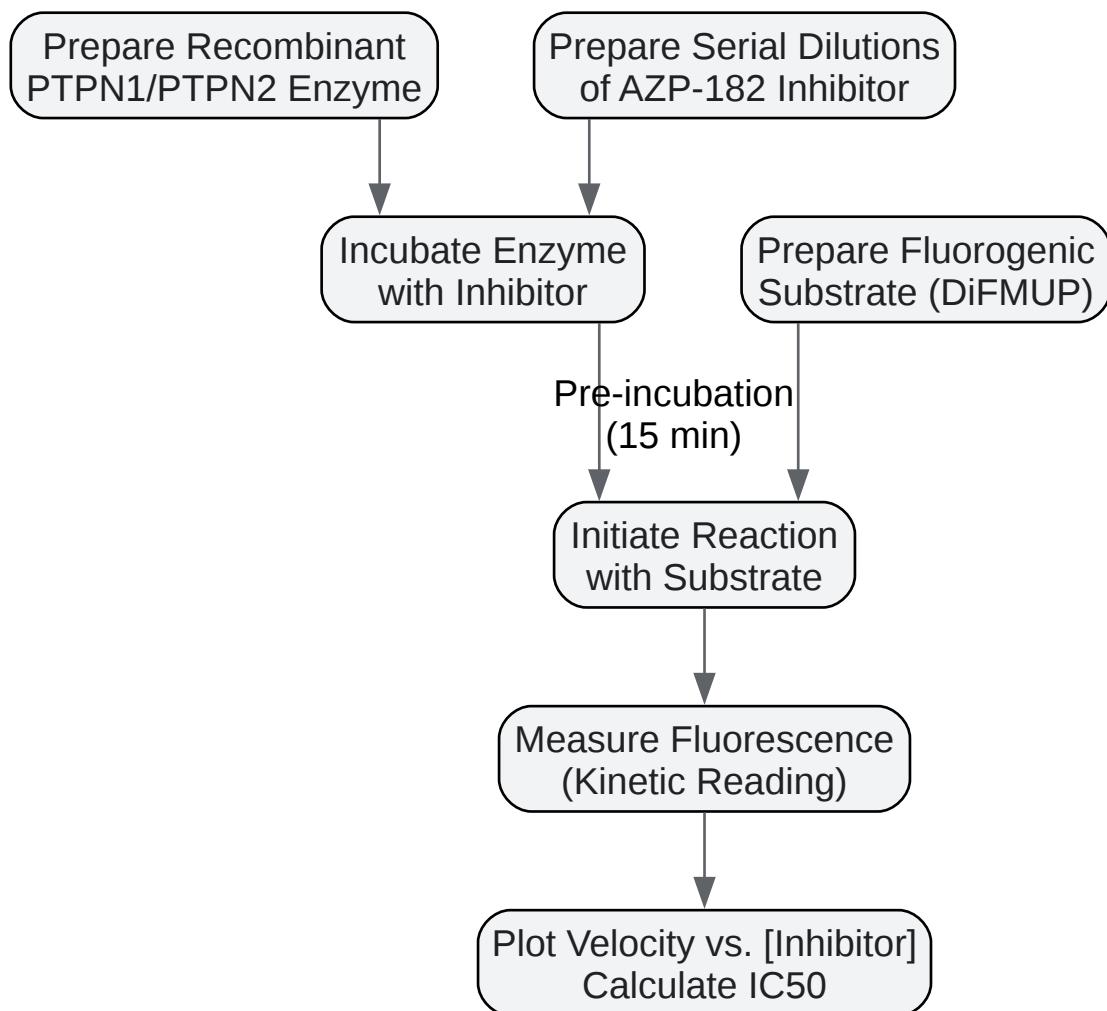
Self-Validation:

- Expected Outcome: A pale yellow oil or solid.
- Characterization: Confirm structure and purity via ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the Boc proton signal in ^1H NMR (~1.4 ppm) and the appearance of primary amine signals confirm deprotection.

Biochemical Evaluation: In Vitro Inhibition of PTPN1 & PTPN2

The primary biochemical evaluation involves determining the potency of the synthesized compound against the recombinant enzymes.

Experimental Workflow: Enzymatic Assay



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Caption: Workflow for determining the IC₅₀ of inhibitors against PTPN1/PTPN2.

Protocol: PTPN1/PTPN2 Inhibition Assay

This protocol is adapted from standard procedures for PTP assays.[\[23\]](#)

Materials:

- Recombinant human PTPN1 (catalytic domain)
- Recombinant human PTPN2 (catalytic domain)
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.

- Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Test Compound (AZP-182) and Positive Control (e.g., ABBV-CLS-484)
- DMSO
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

- Compound Plating: Prepare serial dilutions of AZP-182 and the positive control in DMSO. Dispense into the 384-well plate. Include DMSO-only wells as a negative control (100% activity).
- Enzyme Preparation: Dilute PTPN1 and PTPN2 in assay buffer to a working concentration of 2X the final desired concentration (e.g., 1 nM final concentration requires a 2 nM working solution).
- Enzyme-Inhibitor Incubation: Add the 2X enzyme solution to the wells containing the compounds. Incubate at room temperature for 15 minutes.
- Reaction Initiation: Prepare a 2X working solution of DiFMUP in the assay buffer (final concentration should be at the K_m for each enzyme). Add the DiFMUP solution to all wells to start the reaction.
- Data Acquisition: Immediately place the plate in a fluorescence plate reader set to kinetic mode. Read the fluorescence intensity every minute for 30-60 minutes at room temperature.
- Data Analysis:
 - Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
 - Normalize the velocities to the DMSO control.
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration.

- Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC_{50} value.[24]

Data Presentation: Inhibitory Potency

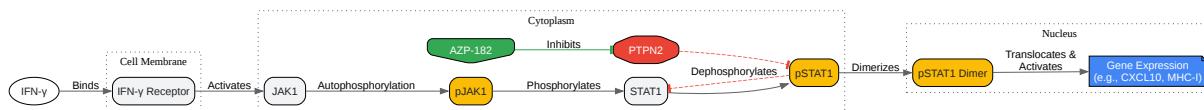
Compound	PTPN1 IC_{50} (nM)	PTPN2 IC_{50} (nM)	Selectivity (PTPN1/PTPN2)
AZP-182	2.5	3.1	0.8
Reference Cmpd	1.9	2.2	0.9
(Data are representative examples)			

Cellular Activity and Target Engagement

Confirming that the inhibitor functions in a complex cellular environment is a critical validation step.

Signaling Pathway: PTPN2 Regulation of IFN- γ Signaling

PTPN2 directly dephosphorylates and inactivates JAK1 and STAT1, thereby dampening the cellular response to IFN- γ . An effective PTPN2 inhibitor will block this action, leading to sustained or enhanced phosphorylation of STAT1 (pSTAT1).[5][6][25]



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Caption: PTPN2 negatively regulates IFN- γ /JAK/STAT signaling, an effect blocked by AZP-182.

Protocol: Phospho-STAT1 Western Blot in Cancer Cells

This protocol measures the direct functional consequence of PTPN2 inhibition in cells.

Materials:

- B16F10 melanoma cell line (or other IFN- γ responsive line)
- Complete growth medium (e.g., DMEM + 10% FBS)
- Recombinant mouse IFN- γ
- Test compound (AZP-182)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Western blotting equipment

Procedure:

- Cell Culture and Treatment:
 - Plate B16F10 cells and allow them to adhere overnight.
 - Pre-treat cells with varying concentrations of AZP-182 or DMSO vehicle for 1-2 hours.
 - Stimulate the cells with IFN- γ (e.g., 10 ng/mL) for 30 minutes. Include an unstimulated control.
- Cell Lysis and Protein Quantification:

- Wash cells with ice-cold PBS.
- Lyse cells directly on the plate with ice-cold RIPA buffer.
- Scrape and collect lysates, clarify by centrifugation, and collect the supernatant.
- Determine protein concentration using a BCA assay.
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
 - Incubate with primary anti-pSTAT1 antibody overnight at 4 °C.
 - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect signal using an ECL substrate and an imaging system.
 - Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.

Self-Validation & Expected Outcome:

- In cells treated with IFN-γ, a strong band for pSTAT1 should be visible.
- In cells pre-treated with AZP-182 and then stimulated with IFN-γ, the intensity of the pSTAT1 band should be significantly higher compared to cells treated with IFN-γ and DMSO alone.^[6] This demonstrates that the inhibitor is cell-permeable and effectively blocks the phosphatase activity of PTPN2, leading to hyper-phosphorylation of its substrate.

Conclusion

This application note provides a strategic framework and detailed protocols for the synthesis and evaluation of novel azepane-based dual PTPN1/PTPN2 inhibitors. By leveraging a privileged chemical scaffold, this approach aims to develop potent therapeutic candidates with

favorable drug-like properties. The described biochemical and cell-based assays form a robust cascade for characterizing inhibitor potency, selectivity, and mechanism of action, providing a clear path for advancing promising compounds in drug discovery programs targeting cancer immunotherapy and metabolic diseases.

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